2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethylaniline with ethyl 2-chloro-2-oxoacetate to form an intermediate, which is then reacted with 2-(methylthio)nicotinic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dichloromethane, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups attached to the aromatic ring or ester moiety.
Scientific Research Applications
2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it could inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylaniline: A precursor in the synthesis of the compound, known for its use in dye and pesticide production.
2-(Methylthio)nicotinic Acid: Another precursor, used in the synthesis of various pharmaceuticals.
Thiophene Derivatives: Compounds with similar sulfur-containing heterocyclic structures, known for their diverse pharmacological properties.
Uniqueness
2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of aromatic and heterocyclic components, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H18N2O3S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[2-(2,4-dimethylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H18N2O3S/c1-11-6-7-14(12(2)9-11)19-15(20)10-22-17(21)13-5-4-8-18-16(13)23-3/h4-9H,10H2,1-3H3,(H,19,20) |
InChI Key |
NUCQLPRTLUXJGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.